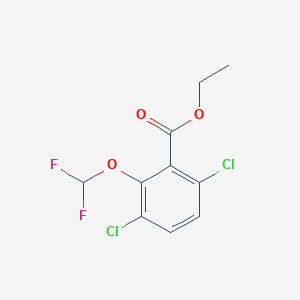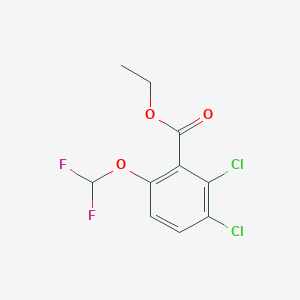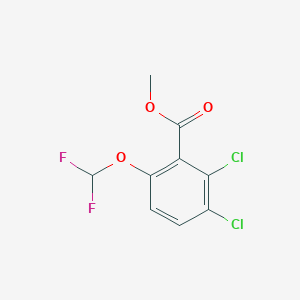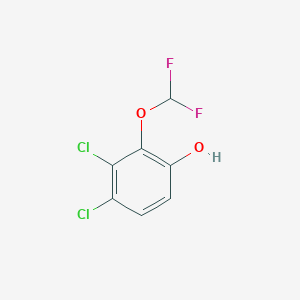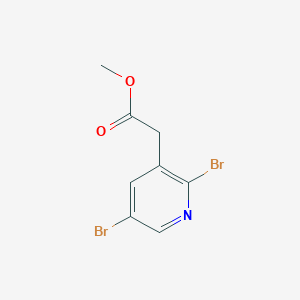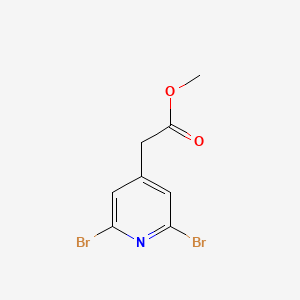
3,5-Dichloro-4-(difluoromethoxy)mandelic acid
Descripción general
Descripción
3,5-Dichloro-4-(difluoromethoxy)mandelic acid, also known as DCDM, is a synthetic organic compound with a wide range of applications in scientific research. This compound has unique properties that make it a useful tool for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-(difluoromethoxy)mandelic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3,5-dichloro-4-hydroxy-3-methoxybenzaldehyde and 4-difluoromethoxy-3-methoxybenzaldehyde. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, this compound has been used in the study of the mechanisms of action of various drugs, such as antifungal agents and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the synthesis of proteins. It is believed that this compound binds to the active sites of these enzymes, preventing them from functioning properly. This inhibition of enzyme activity leads to the inhibition of the synthesis of proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can affect the synthesis of proteins and other cellular components, as well as the expression of certain genes. Additionally, this compound has been shown to have anti-inflammatory and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in laboratory experiments is its high solubility in water. This makes it easy to use in a wide range of experiments. Additionally, this compound is relatively stable and can be stored at room temperature for long periods of time.
However, there are also some limitations to using this compound in laboratory experiments. For example, this compound can be toxic in high concentrations and should not be used in experiments involving live cells or organisms. Additionally, this compound is not suitable for use in experiments that require long-term storage of the reaction product.
Direcciones Futuras
The potential applications of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid in scientific research are still being explored. Future research may focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research may focus on optimizing the synthesis of this compound and developing new methods for using it in laboratory experiments. Finally, research may explore the use of this compound in the synthesis of new pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
2-[3,5-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(6(14)8(15)16)2-5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHUWZZOFABTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




